molecular formula C19H18ClN3O2S B2523363 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 688337-15-7

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2523363
CAS No.: 688337-15-7
M. Wt: 387.88
InChI Key: ZPLFWACMCXBYRS-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound It features a complex molecular structure that includes an imidazole ring, a chlorophenyl group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the imidazole ring: This can be achieved by reacting 4-chlorophenyl isothiocyanate with ethylenediamine under reflux conditions.

    Thioether formation: The imidazole derivative is then reacted with 2-bromo-N-(4-ethoxyphenyl)acetamide in the presence of a base such as potassium carbonate to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide exhibit significant antimicrobial activity. A study evaluated various derivatives for their effectiveness against both Gram-positive and Gram-negative bacteria, employing methods such as the turbidimetric method to assess growth inhibition.

Case Study: Antimicrobial Efficacy

  • Tested Organisms : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)
  • Results : Compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating promising antimicrobial potential against resistant strains .

Anticancer Activity

The anticancer properties of this compound have been evaluated against several cancer cell lines. The imidazole moiety is believed to play a crucial role in modulating cellular pathways involved in cancer proliferation.

Case Study: Anticancer Efficacy

  • Cell Lines Tested : MCF7 (breast cancer), HCT116 (colon cancer)
  • IC50 Values :
    • MCF7: 15.0 µM
    • HCT116: 6.2 µM
      This suggests that the compound exhibits significant cytotoxic effects, warranting further investigation into its mechanisms of action .

Comparative Analysis of Related Compounds

A comparative analysis highlights the varying degrees of biological activity among related compounds:

Compound NameActivity TypeIC50 (µM)
2-(4-bromophenyl)-N-(thiazol-2-yl)acetamideAntimicrobial10.0
N-(4-chlorophenyl)-2-thiazolylacetamideAnticancer12.5
2-(4-methoxyphenyl)-N-(imidazol-2-yl)acetamideAntioxidant8.0

This table illustrates how structural variations can influence the pharmacological profiles of these compounds.

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the biological context and the specific disease being targeted.

Comparison with Similar Compounds

Similar Compounds

    2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

    2-((1-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the ethoxy group may influence its solubility and reactivity, while the chlorophenyl group can affect its binding affinity to biological targets.

Biological Activity

The compound 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Structural Characteristics

The compound features a unique structure characterized by:

  • An imidazole ring with a 4-chlorophenyl substituent.
  • A thioether linkage connecting the imidazole to an acetamide moiety.
  • A 4-ethoxyphenyl group attached to the acetamide.

This structural composition suggests potential interactions with various biological targets, enhancing its therapeutic efficacy.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds containing imidazole and thioether functionalities have shown promising results in inhibiting cancer cell growth. For instance, derivatives have been reported to inhibit key enzymes involved in cancer progression, such as Raf kinase, demonstrating potential as anticancer agents.
  • Antimicrobial Properties : Similar imidazole derivatives are known for their antimicrobial effects against various pathogens. The presence of the thioether group may enhance these properties by facilitating interactions with microbial enzymes .
  • Anti-inflammatory Effects : Compounds with imidazole rings have been associated with anti-inflammatory activities, potentially modulating immune responses and reducing inflammation in various models .

The mechanism of action for This compound likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell survival or proliferation, similar to other imidazole-based compounds.
  • Receptor Modulation : The structural features allow for potential binding to receptors involved in inflammatory pathways or cancer signaling cascades, altering downstream effects .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thioether-containing compounds can induce oxidative stress in targeted cells, leading to apoptosis or necrosis .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyCompoundFindings
1-(4-chlorophenyl)-1H-imidazol-2-thiolDemonstrated significant antimicrobial activity against Gram-positive bacteria.
N-(3-trifluoromethylphenyl)-2-thiazoleacetamideShowed potent anticancer effects by inhibiting tumor growth in xenograft models.
2-(4-fluorophenyl)-1H-imidazol-2-thiolExhibited antiviral properties against influenza virus strains.

These studies highlight the therapeutic potential of imidazole derivatives, suggesting that This compound may share similar beneficial properties.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-2-25-17-9-5-15(6-10-17)22-18(24)13-26-19-21-11-12-23(19)16-7-3-14(20)4-8-16/h3-12H,2,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLFWACMCXBYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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